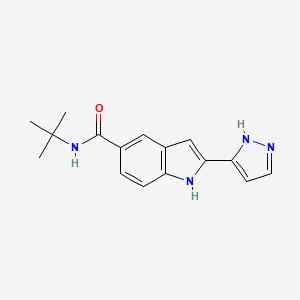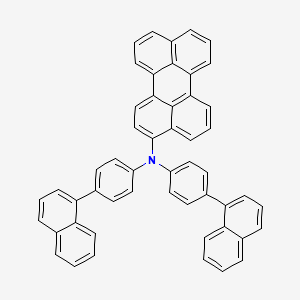
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound is characterized by the presence of naphthalene and phenyl groups attached to a perylene core, which contributes to its excellent charge transport properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-ylamine with 4-bromobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including condensation and cyclization, to yield the final compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and halogenating agents like Br2. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like THF or chloroform .
Major Products
The major products formed from these reactions include quinones from oxidation, reduced amine derivatives from reduction, and halogenated compounds from substitution reactions .
Aplicaciones Científicas De Investigación
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent charge transport properties.
Polymer Solar Cells: It is also employed in polymer solar cells to enhance the efficiency of charge transport and improve the overall performance of the cells.
Mecanismo De Acción
The mechanism by which N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine exerts its effects is primarily through its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) within the device, improving the efficiency of charge transport. Its molecular structure allows for effective energy transfer to dopant molecules, leading to enhanced electroluminescence and color purity in OLED devices .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(1-naphthalenyl)-N,N’-bis(phenyl)-1,1’-biphenyl-4,4’-diamine: Known for its use in OLEDs and other organic electronic devices.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Another compound with similar applications in organic electronics.
Uniqueness
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine stands out due to its unique combination of naphthalene and phenyl groups attached to a perylene core, which provides superior charge transport properties and stability compared to other similar compounds .
Propiedades
Número CAS |
558453-88-6 |
|---|---|
Fórmula molecular |
C52H33N |
Peso molecular |
671.8 g/mol |
Nombre IUPAC |
N,N-bis(4-naphthalen-1-ylphenyl)perylen-3-amine |
InChI |
InChI=1S/C52H33N/c1-3-16-41-34(10-1)12-5-18-43(41)36-24-28-39(29-25-36)53(40-30-26-37(27-31-40)44-19-6-13-35-11-2-4-17-42(35)44)50-33-32-48-46-21-8-15-38-14-7-20-45(51(38)46)47-22-9-23-49(50)52(47)48/h1-33H |
Clave InChI |
PWLIHVZOSPRPRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)
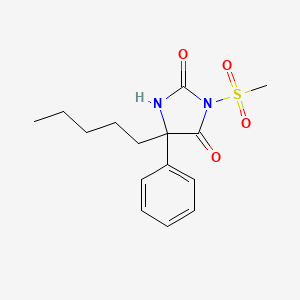
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
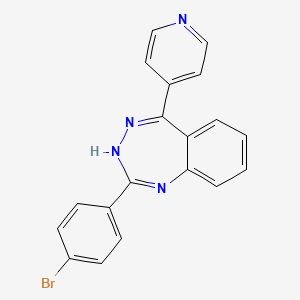
![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)
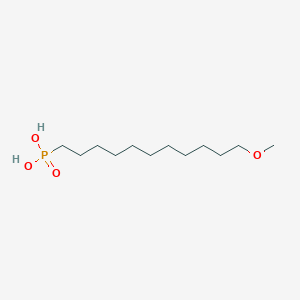

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)
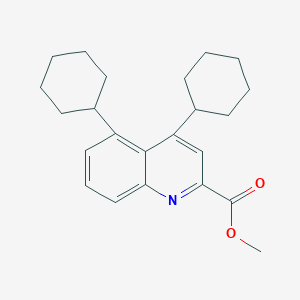
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
